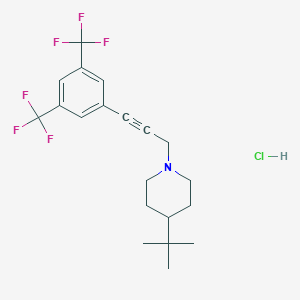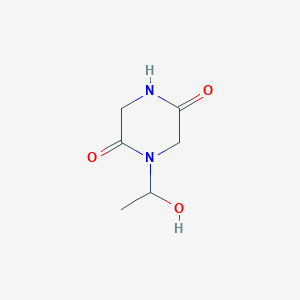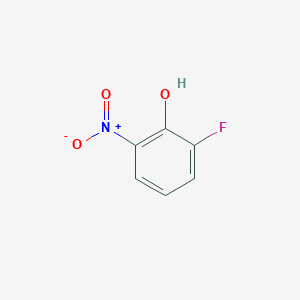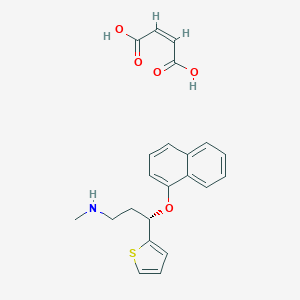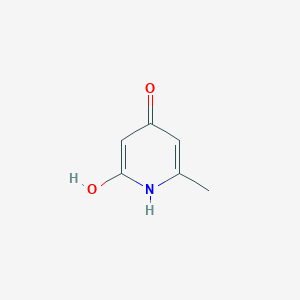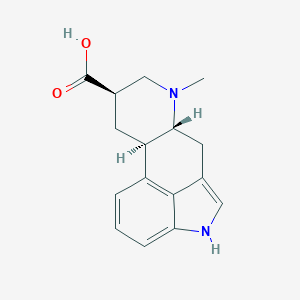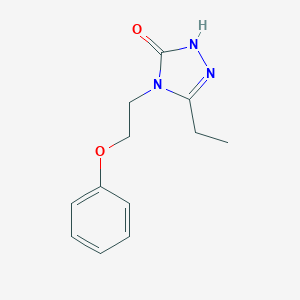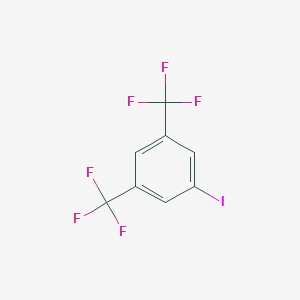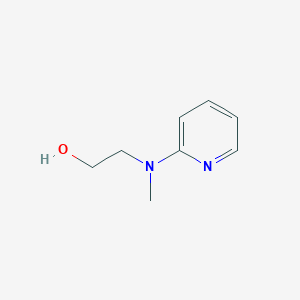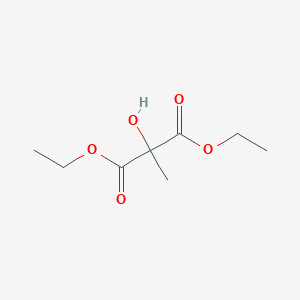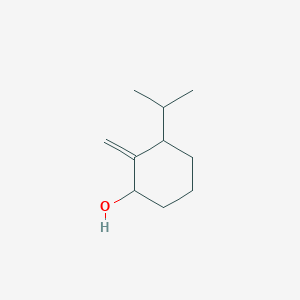
2-Methylidene-3-propan-2-ylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-3-propan-2-ylcyclohexan-1-ol, also known as MPPC, is a cyclic alcohol compound with a unique structure. It has been synthesized using various methods and has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-Methylidene-3-propan-2-ylcyclohexan-1-ol has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. 2-Methylidene-3-propan-2-ylcyclohexan-1-ol has also been studied for its potential use as a chiral auxiliary in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Methylidene-3-propan-2-ylcyclohexan-1-ol is not fully understood. However, it has been suggested that 2-Methylidene-3-propan-2-ylcyclohexan-1-ol may act as an antioxidant and inhibit the production of reactive oxygen species. 2-Methylidene-3-propan-2-ylcyclohexan-1-ol may also inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase.
Efectos Bioquímicos Y Fisiológicos
2-Methylidene-3-propan-2-ylcyclohexan-1-ol has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been shown to have antioxidant effects and may protect against oxidative stress. 2-Methylidene-3-propan-2-ylcyclohexan-1-ol has been shown to inhibit the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methylidene-3-propan-2-ylcyclohexan-1-ol in lab experiments is its unique structure, which may allow for the synthesis of novel compounds. However, one limitation of using 2-Methylidene-3-propan-2-ylcyclohexan-1-ol is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-Methylidene-3-propan-2-ylcyclohexan-1-ol. One direction is to further investigate its anti-inflammatory and antioxidant properties and its potential use in treating inflammatory diseases. Another direction is to investigate its potential use as a chiral auxiliary in organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of 2-Methylidene-3-propan-2-ylcyclohexan-1-ol.
Métodos De Síntesis
2-Methylidene-3-propan-2-ylcyclohexan-1-ol can be synthesized using a few different methods. One method involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a catalyst. Another method involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a reducing agent. Both methods result in the formation of 2-Methylidene-3-propan-2-ylcyclohexan-1-ol as the final product.
Propiedades
Número CAS |
145571-39-7 |
|---|---|
Nombre del producto |
2-Methylidene-3-propan-2-ylcyclohexan-1-ol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2-methylidene-3-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-6-10(11)8(9)3/h7,9-11H,3-6H2,1-2H3 |
Clave InChI |
SUAXZQGZNRZXFN-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCCC(C1=C)O |
SMILES canónico |
CC(C)C1CCCC(C1=C)O |
Sinónimos |
Cyclohexanol,2-methylene-3-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



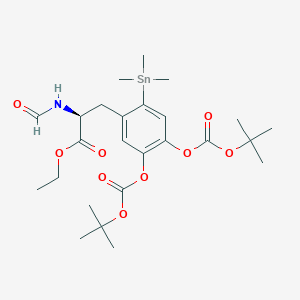
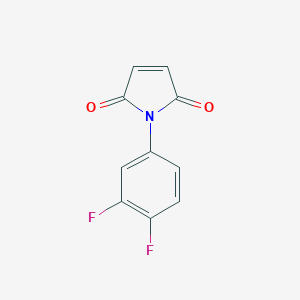
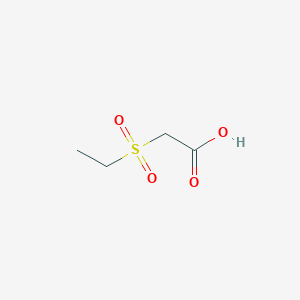
![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
